

Application Notes and Protocols: Black Arsenic Phosphorus (b-AsP) in Optoelectronics

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Compound of Interest		
Compound Name:	ARSENIC PHOSPHIDE	
Cat. No.:	B1179354	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Black arsenic phosphorus (b-AsP) has emerged as a highly promising two-dimensional (2D) layered material for next-generation optoelectronic devices.[1][2] This alloy of black phosphorus and arsenic exhibits a unique combination of desirable properties, including a widely tunable bandgap, high carrier mobility, and strong in-plane anisotropy.[1][2] By adjusting the arsenic-to-phosphorus ratio, the bandgap of b-AsP can be precisely engineered, typically ranging from 0.3 eV down to 0.15 eV.[3][4] This tunability allows for the development of photodetectors and other optoelectronic components that operate in the mid- and long-wave infrared (MWIR and LWIR) spectral regions, which are critical for applications in thermal imaging, molecular sensing, and free-space communication.[5][6] Furthermore, b-AsP demonstrates greater environmental stability compared to its parent compound, black phosphorus, addressing a key challenge for practical applications.[7][8]

These application notes provide a comprehensive overview of the use of b-AsP in optoelectronics, with a focus on photodetector fabrication and characterization. Detailed experimental protocols and quantitative performance data are presented to guide researchers in this burgeoning field.

Key Optoelectronic Applications



The tunable bandgap and anisotropic nature of b-AsP make it suitable for a variety of optoelectronic applications:

- Mid- and Long-Wave Infrared (MWIR/LWIR) Photodetectors: The ability to tune the bandgap of b-AsP to cover the 3-5 μm and 8-14 μm atmospheric windows makes it an excellent candidate for high-performance infrared detectors.[5][6]
- Polarization-Sensitive Photodetection: The intrinsic in-plane anisotropy of the b-AsP crystal structure leads to polarization-dependent light absorption, enabling the development of detectors that can discern the polarization of incident light.[9]
- Broadband Photodetectors: Devices based on b-AsP have demonstrated broadband detection capabilities, spanning from the visible to the infrared regions.[8]
- High-Speed Photodetectors: The high carrier mobility of b-AsP facilitates rapid photocarrier collection, leading to fast response times suitable for high-speed optical communication and imaging systems.[5]
- Flexible Optoelectronics: As a 2D material, b-AsP can be integrated into flexible substrates, opening up possibilities for wearable and conformable optoelectronic devices.

Quantitative Data Summary

The following tables summarize key performance metrics for b-AsP-based optoelectronic devices reported in the literature.

Material Composition	Bandgap (eV)	Wavelength Range	Reference
b-P	~0.3	< 4.1 μm	[3][10]
b-As _{0.25} P _{0.75}	Tunable	Mid-Infrared	[10]
b-As _{0.4} P _{0.6}	Tunable	Mid-Infrared	[10]
b-As _{0.6} P _{0.4}	~0.16	< 7.75 μm	[7]
b-As _{0.83} P _{0.17}	~0.15	< 8.27 μm	[5][10]



Table 1: Composition-Dependent Bandgap of Black Arsenic Phosphorus.

Device Structure	Wavelength (µm)	Responsivit y (A/W)	Specific Detectivity (Jones)	Response Time	Reference
b- AsP/MoS ₂ /b- P Heterojunctio n	4.6	-	2.7 x 10 ¹⁰ (blackbody)	-	[9]
b-As _{0.83} P _{0.17} Phototransist or	3.662	-	> 4.9 x 10°	Rise/Fall times not specified	[5]
b-As _{0.6} P _{0.4} Photodetecto r	-	~0.882	-	-	[7]
b-As Photodetecto r	0.52 - 1.55	1.826	-	118 μs (rise), 115 μs (fall)	[8]

Table 2: Performance Metrics of Black Arsenic Phosphorus Photodetectors.

Property	Value	Material Composition	Reference
Hole Mobility	110 cm²/V·s	b-As _{0.83} P _{0.17}	[10]
Hole Mobility	307 cm²/V⋅s	b-AsP	[4]
Electron Mobility	1977 cm²/V⋅s	b-AsP	[4]
On/Off Current Ratio	~2000	b-As _{0.83} P _{0.17}	[11]
Polarization Extinction Ratio	35.5 at 4.6 μm	b-AsP	[9]



Table 3: Electronic and Anisotropic Properties of Black Arsenic Phosphorus.

Experimental Protocols

This section provides detailed protocols for the synthesis of b-AsP crystals and the fabrication of a basic b-AsP photodetector.

Protocol 1: Synthesis of Black Arsenic Phosphorus (b-AsxP1-x) Crystals via Chemical Vapor Transport (CVT)

This protocol is adapted from the mineralizer-assisted CVT method.[12]

Materials and Equipment:

- High-purity gray arsenic (99.9999%)
- High-purity red phosphorus (99.999+%)
- Quartz ampoules (e.g., 100 mm length, 8 mm inner diameter)
- Tube furnace with programmable temperature control
- Vacuum sealing system
- Fume hood
- Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

- Precursor Preparation: In a fume hood, weigh out gray arsenic and red phosphorus in the desired molar ratio to achieve the target composition (e.g., for b-As_{0.83}P_{0.17}, use a molar ratio of approximately 0.83:0.17).
- Ampoule Sealing: Place the mixed precursors into a clean quartz ampoule. Evacuate the ampoule to a high vacuum and seal it using a hydrogen-oxygen torch.



- Furnace Program: Place the sealed ampoule into a two-zone tube furnace. The following is a representative heating program, which may require optimization for specific compositions:
 - Ramp the furnace to 650 °C over 8 hours.
 - Hold at 650 °C for 5 hours.
 - Cool down to 550 °C over 7.5 hours.
 - Hold at 550 °C for 6 hours.
 - Cool down to 500 °C over 8 hours.
 - Hold at 500 °C for 8 hours.
 - Slowly cool down to room temperature over 20 hours.
- Crystal Harvesting: Carefully remove the ampoule from the furnace. The b-AsP crystals will
 have formed in the cooler region of the ampoule. Break the ampoule in a controlled manner
 (e.g., by scribing and snapping) inside a glove box or fume hood to harvest the crystals.

Protocol 2: Fabrication of a Black Arsenic Phosphorus Field-Effect Transistor (FET) Photodetector

This protocol describes the fabrication of a basic back-gated b-AsP photodetector.

Materials and Equipment:

- Synthesized b-AsP crystals
- Si/SiO₂ substrate (e.g., 300 nm SiO₂)
- Mechanical exfoliation tape
- Optical microscope
- Atomic force microscope (AFM)



- Electron beam lithography (EBL) or photolithography system
- Electron beam evaporator or thermal evaporator
- Metal targets for contacts (e.g., Cr/Au or Ti/Au)
- Wire bonder
- Probe station with semiconductor device analyzer
- Light source (e.g., tunable laser or monochromator with a lamp)

Procedure:

- · Mechanical Exfoliation:
 - Press a piece of exfoliation tape onto the b-AsP crystals.
 - Repeatedly fold and unfold the tape to cleave the crystals into thin flakes.
 - Gently press the tape with the exfoliated flakes onto the Si/SiO₂ substrate.
 - Slowly peel back the tape, leaving thin b-AsP flakes on the substrate.
- Flake Identification and Characterization:
 - Use an optical microscope to locate suitable thin flakes.
 - Use AFM to determine the thickness of the selected flakes. Flakes with thicknesses in the range of 10-20 nm are often targeted.
- Device Patterning (EBL):
 - Spin-coat a layer of EBL resist (e.g., PMMA) onto the substrate.
 - Use EBL to define the source and drain electrode patterns over the selected b-AsP flake.
 - Develop the resist to reveal the patterned areas.

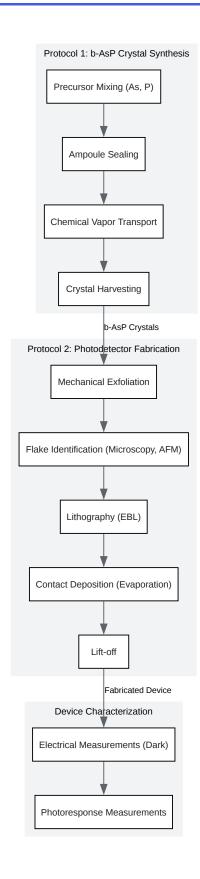


· Contact Deposition:

- Load the substrate into an electron beam or thermal evaporator.
- Deposit a metal stack for the source and drain contacts (e.g., 5 nm Cr / 50 nm Au).
- Perform a lift-off process by dissolving the remaining resist in a suitable solvent (e.g., acetone), leaving behind the metal contacts on the b-AsP flake.
- Device Characterization:
 - Mount the device on a probe station.
 - Use the semiconductor device analyzer to measure the electrical characteristics (e.g., I-V curves) in the dark.
 - Illuminate the device with a light source of known wavelength and power to measure the photoresponse. The back-gate voltage can be used to modulate the carrier density in the b-AsP channel.

Visualizations





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Caption: Experimental workflow for b-AsP synthesis and photodetector fabrication.





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Caption: Simplified mechanism of photodetection in a b-AsP device.

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